molecular formula C14H19NO B2643199 2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol CAS No. 1436156-55-6

2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol

Cat. No. B2643199
M. Wt: 217.312
InChI Key: LVNWVYPBHDBORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol” is an organic compound containing functional groups such as an ethyl group, a prop-2-ynyl group (an alkyne), an amino group, a methylphenyl group, and an alcohol group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the connectivity of these functional groups. The presence of an alkyne suggests potential for reactions at this triple bond .


Chemical Reactions Analysis

The compound contains several functional groups that are reactive. The amino group can participate in acid-base reactions, the alkyne group can undergo addition reactions, and the alcohol group can undergo substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For instance, the presence of an alcohol group could make it polar and capable of forming hydrogen bonds .

Future Directions

Future research could involve studying the reactivity of this compound, its potential uses, and its safety profile. It could also involve exploring its interactions with various biological targets .

properties

IUPAC Name

2-[ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-4-10-15(5-2)11-14(16)13-8-6-12(3)7-9-13/h1,6-9,14,16H,5,10-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNWVYPBHDBORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#C)CC(C1=CC=C(C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol

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